Home > Products > Screening Compounds P57211 > N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -

N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-4490316
CAS Number:
Molecular Formula: C19H17N5O2
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(Dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of heterocyclic compounds with a wide range of biological activities. This particular derivative likely shares structural similarities with compounds investigated for their potential as phosphodiesterase inhibitors, anti-inflammatory agents, and fungicides [, , ].

Synthesis Analysis
  • Multi-step synthesis: Starting from a pyrazole core and building the pyrimidine ring through a series of reactions, as demonstrated in the synthesis of carboxin analogs []. This approach allows for the introduction of various substituents at different positions of the molecule.
  • One-pot synthesis: Employing a three-component reaction between an aminopyrazole, a substituted ethanone, and an aryl aldehyde in the presence of a catalyst []. This method offers advantages in terms of efficiency and operational simplicity.
  • Parallel synthesis: This approach allows for the rapid synthesis of a library of compounds with structural variations. One study employed parallel synthesis to generate a series of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides [, ].
Molecular Structure Analysis

N-[4-(Dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide consists of a pyrazolo[1,5-a]pyrimidine core with a 2-furyl group at the 7-position and an N-[4-(dimethylamino)phenyl]carboxamide substituent at the 3-position. The presence of electron-donating dimethylamino and furyl groups could influence the electron density distribution within the molecule, potentially affecting its reactivity and interactions with biological targets. Further computational studies, such as density functional theory (DFT) calculations, could be employed to gain deeper insights into its electronic structure, molecular geometry, and potential for intermolecular interactions [].

Mechanism of Action
  • Inhibition of phosphodiesterases (PDEs): Some pyrazolo[1,5-a]pyrimidines, like TAK-915, exhibit potent and selective inhibition of PDE2A, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the brain and potential therapeutic benefits in cognitive disorders []. N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide could potentially interact with the active site of PDE2A through hydrogen bonding, hydrophobic interactions, and pi-stacking interactions.
  • Modulation of inflammatory pathways: Pyrazolo[1,5-a]pyrimidine derivatives have shown anti-inflammatory properties []. The mechanism could involve inhibition of pro-inflammatory cytokine production or modulation of signaling pathways involved in inflammation.
  • Interaction with fungal targets: Carboxin, a fungicide with a pyrazolo[1,5-a]pyrimidine scaffold, is known to inhibit succinate dehydrogenase in fungal mitochondria []. It's plausible that N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide might display antifungal activity through a similar mechanism.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [] It has been investigated as a potential therapeutic agent for cognitive disorders such as schizophrenia and Alzheimer's disease. [] TAK-915 robustly increases cyclic guanosine monophosphate (cGMP) levels in the brain and has shown efficacy in improving cognitive performance in preclinical studies. []

    Relevance: Although structurally distinct from N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, TAK-915 serves as a reference point in the research paper that explores structurally diverse PDE2A inhibitors. [] Both compounds target PDE2A but represent different structural classes pursued in the search for optimized therapeutic candidates.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 is a potent and selective PDE2A inhibitor. [] This compound demonstrated robust increases in cGMP levels in rat brains after oral administration. [] Additionally, it showed efficacy in attenuating MK-801-induced memory deficits in a rat model of cognitive impairment. []

    Relevance: Compound 20 shares the core pyrazolo[1,5-a]pyrimidine scaffold with N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] The exploration of various substituents on this scaffold, as exemplified by compound 20, highlights the structure-activity relationship studies conducted to optimize PDE2A inhibitory activity and other pharmacological properties.

N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide (6)

    Compound Description: Compound 6 acts as a crucial intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. [] These derivatives were designed as structural analogs of carboxin, a systemic fungicide, with the aim of exploring their potential fungicidal activity. []

    Relevance: Compound 6 represents a key building block in the development of pyrazolo[1,5-a]pyrimidine analogs, highlighting the synthetic strategies employed to construct the core structure of N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and related compounds. [] This common intermediate emphasizes the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for accessing diverse chemical space.

N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8)

    Compound Description: Compound 8 is a simplified pyrazolo[1,5-a]pyrimidine derivative that demonstrated significant fungicidal activity against Basidiomycete fungal species. [] It served as a basis for further structural modifications to investigate structure-activity relationships and optimize fungicidal properties. []

    Relevance: Compound 8 provides a direct comparison point for N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, emphasizing the importance of substituents on the pyrazolo[1,5-a]pyrimidine core for modulating biological activity. [] The contrasting activities of these compounds underscore the influence of specific structural features on their interactions with biological targets.

5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

    Compound Description: This series of compounds represents novel pyrazolo[1,5-a]pyrimidine derivatives synthesized through a one-pot reaction strategy. [] Their structures were characterized using various spectroscopic techniques, including Fourier transform infrared, 1H NMR, 13C NMR, and elemental analysis. []

5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (MRE 3008F20)

    Compound Description: MRE 3008F20 is a potent and selective antagonist for the human A3 adenosine receptor. [] Tritiated MRE 3008F20 displays high affinity binding to the human A3 receptor with excellent selectivity over other adenosine receptor subtypes. [] This compound is a valuable tool for studying the pharmacological and biochemical characteristics of A3 adenosine receptors. []

    Relevance: While MRE 3008F20 belongs to the pyrazolo-triazolo-pyrimidine class, its structural features, particularly the presence of a 2-furyl group, draw parallels to N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] This similarity suggests a potential avenue for exploring the A3 adenosine receptor antagonism activity of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold.

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] In rat hippocampal slices, MRS 1523 demonstrated protective effects against synaptic failure induced by oxygen and glucose deprivation, suggesting a potential role for A3 receptor antagonists in mitigating ischemic brain damage. []

    Relevance: Though structurally distinct from N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, MRS 1523's classification as an adenosine A3 receptor antagonist alongside MRE 3008F20 emphasizes the potential of exploring the pyrazolo[1,5-a]pyrimidine scaffold for similar activity. [] This connection highlights the broader context of adenosine receptor modulation in relation to the research on pyrazolo[1,5-a]pyrimidine derivatives.

Properties

Product Name

N-[4-(dimethylamino)phenyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

N-[4-(dimethylamino)phenyl]-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c1-23(2)14-7-5-13(6-8-14)22-19(25)15-12-21-24-16(9-10-20-18(15)24)17-4-3-11-26-17/h3-12H,1-2H3,(H,22,25)

InChI Key

UDINBUZXGCNKMM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.